molecular formula C11H12N2 B3021560 (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS No. 500292-94-4

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B3021560
CAS No.: 500292-94-4
M. Wt: 172.23 g/mol
InChI Key: JNRBSZUSHVFWIK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary targets of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves a condensation reaction. One common method includes the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce production costs. This can include the use of microwave-assisted synthesis, which significantly reduces reaction time and increases overall yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unique due to its specific configuration and functional groups, which make it an essential intermediate in the synthesis of rilpivirine. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-86-4
Record name (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 6
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.